Kv1.5 Channel Inhibition Potency: Positioning Mephetyl Tetrazole Against Alternative Kv1.5 Blockers
Mephetyl tetrazole inhibits the Kv1.5 potassium channel with an IC50 of 330 nM [1]. This potency is intermediate within the broader Kv1.5 blocker landscape. It is approximately 3- to 18-fold less potent than the high-affinity blockers MK-0448 (IC50 = 8.6-10.8 nM) and DPO-1 (IC50 = 30-310 nM depending on species and assay), but approximately 3- to 17-fold more potent than the earlier-generation, multi-channel blockers AVE0118 (IC50 = 1.1-6.2 μM) and AVE1231 (IC50 = 3.6 μM for hKv1.5) [2][3]. This intermediate potency class may offer a distinct pharmacological window for probing concentration-dependent Kv1.5 effects without the complete channel suppression seen with high-picomolar inhibitors.
| Evidence Dimension | Kv1.5 channel inhibition IC50 |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | MK-0448: 8.6-10.8 nM; DPO-1: 30 nM (human) / 310 nM (rat); AVE0118: 1.1-6.2 μM; AVE1231: 3.6 μM; Tetrahydroindolone semicarbazones: 'very good potency' (quantitative value not provided in abstract) |
| Quantified Difference | Mephetyl tetrazole is 38-fold less potent than MK-0448; 3- to 17-fold more potent than AVE0118/AVE1231 |
| Conditions | Recombinant hKv1.5 channels expressed in CHO cells (Mephetyl tetrazole); human atrial myocytes IKur (MK-0448: 10.8 nM); Xenopus oocytes (AVE0118: 5.6 μM); CHO cells (AVE1231: 3.6 μM) |
Why This Matters
This quantitative potency differential dictates the required working concentration range in vitro and influences the degree of channel blockade achievable, directly impacting experimental design for atrial electrophysiology studies.
- [1] Wu, S. et al. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters, 16(24), 6213-6218. View Source
- [2] Pavri, B. B. et al. (2012). Circ Arrhythm Electrophysiol, 5(6), 1193-1201. View Source
- [3] Decher, N. et al. (2006). Binding site of a novel Kv1.5 blocker. Molecular Pharmacology, 70(4), 1204-1211; Wirth, K. J. et al. (2007). In vitro and in vivo effects of AVE1231. View Source
